PSB 1115

Catalog No.
S540499
CAS No.
152529-79-8
M.F
C14H14N4O5S
M. Wt
350.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB 1115

CAS Number

152529-79-8

Product Name

PSB 1115

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

1-propyl-8-(4-sulfophenyl)xanthine, 1-propyl-8-p-sulfophenylxanthine, PSB 1115, PSB-1115, PSB1115

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

Description

The exact mass of the compound 4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid is 350.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSB 1115 is a highly selective antagonist of the human A2B adenosine receptor, characterized by its water solubility and specificity. Its chemical structure includes a dihydropyridine core, which is a common feature among calcium channel blockers, but PSB 1115 is distinct in its action on adenosine receptors. The compound has a binding affinity (Ki) of approximately 53.4 nM for the A2B receptor, while showing significantly lower affinities for A1 and A3 receptors, which are greater than 10,000 nM . This selectivity makes PSB 1115 a valuable tool for studying the physiological roles of the A2B receptor.

PSB 1115 primarily interacts with the A2B adenosine receptor through competitive inhibition. The compound's mechanism involves blocking adenosine from binding to the receptor, thereby preventing downstream signaling pathways associated with fluid secretion and other physiological responses. In experimental settings, PSB 1115 has been shown to inhibit elevated adenosine-stimulated fluid secretion in murine models .

The biological activity of PSB 1115 is predominantly linked to its role as an antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, vasodilation, and modulation of neurotransmitter release. Studies have demonstrated that PSB 1115 can effectively reduce fluid secretion in response to adenosine, indicating its potential therapeutic applications in conditions where adenosine signaling is dysregulated .

The synthesis of PSB 1115 typically involves multi-step organic reactions that construct the dihydropyridine framework. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:

  • Formation of Dihydropyridine Core: This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Functionalization: Subsequent steps involve adding functional groups that enhance selectivity for the A2B receptor.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

PSB 1115 has potential applications in both research and therapeutic contexts:

  • Research Tool: It serves as an important tool for studying the pharmacology of the A2B receptor and its role in various biological systems.
  • Therapeutic Potential: Given its selective antagonism, it may be explored for treating conditions such as asthma or other inflammatory diseases where adenosine signaling contributes to pathophysiology .

Interaction studies involving PSB 1115 have focused on its binding characteristics and effects on cellular signaling pathways. Notably, it has been shown to inhibit adenosine-induced increases in cyclic adenosine monophosphate levels in cell lines expressing the A2B receptor . Additionally, studies comparing PSB 1115 with other calcium channel blockers have provided insights into its unique role as an A2B antagonist rather than a general calcium channel blocker.

Several compounds exhibit similar properties to PSB 1115, particularly those that also target adenosine receptors or share structural features:

Compound NameTarget ReceptorKi Value (nM)Selectivity
NifedipineCalcium ChannelsVariesNon-selective
NisoldipineCalcium ChannelsVariesNon-selective
IsradipineCalcium ChannelsVariesNon-selective
MRS1754A2A Adenosine Receptor~10Selective for A2A
CGS21680A2A Adenosine Receptor~0.1Highly selective

Uniqueness of PSB 1115: Unlike traditional calcium channel blockers like nifedipine and nisoldipine, which affect calcium influx across membranes, PSB 1115 specifically inhibits the A2B adenosine receptor without impacting other calcium channels or receptors significantly. This specificity allows for targeted therapeutic strategies that minimize side effects associated with broader action profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

350.06849073 g/mol

Monoisotopic Mass

350.06849073 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Adenosine A2 Receptor Antagonists

Wikipedia

PSB1115

Dates

Modify: 2023-08-15
1. Abo-Salem et al (2004) Antinociceptive effects of novel A2B adenosine receptor antagonists. J.Pharmacol.Exp.Ther. 308 358. PMID: 14563788.
2. Yan and Muller (2004) Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. J.Med.Chem. 47 1031. PMID: 14761205.

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